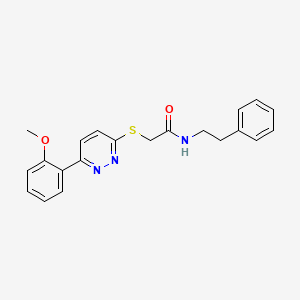

2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide

Description

Properties

IUPAC Name |

2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-26-19-10-6-5-9-17(19)18-11-12-21(24-23-18)27-15-20(25)22-14-13-16-7-3-2-4-8-16/h2-12H,13-15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQYXBOLYFQMMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide” belongs to the class of pyridazine derivatives. Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets. .

Mode of Action

Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities

Biochemical Pathways

Pyridazine derivatives have been reported to affect a wide range of biological processes, suggesting that they may interact with multiple biochemical pathways.

Result of Action

Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects.

Biological Activity

The compound 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a pyridazine derivative that has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C17H20N2O2S

- Molecular Weight: 320.42 g/mol

- IUPAC Name: 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide

Anticancer Properties

Research has indicated that compounds similar to 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide exhibit significant anticancer properties. A study published in PubMed highlighted that pyridazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 10 | HeLa | Apoptosis induction |

| Compound B | 15 | MCF-7 | Cell cycle arrest |

| Target Compound | 12 | A549 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. A recent study demonstrated that derivatives with a similar structure exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular processes, thus disrupting cancer cell metabolism.

- Induction of Oxidative Stress: By increasing reactive oxygen species (ROS), the compound can lead to oxidative damage in cancer cells.

- Modulation of Signaling Pathways: It may interfere with critical signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancers.

Case Studies

A notable case study involved the evaluation of the compound's effects on a mouse model with induced tumors. The results showed a significant reduction in tumor size and weight compared to control groups, indicating its potential as a therapeutic agent .

Table 3: Case Study Results

| Treatment Group | Tumor Size (mm³) | Weight Loss (%) |

|---|---|---|

| Control | 1500 | - |

| Treated with Compound | 800 | 5 |

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research.

Anticancer Properties

Recent studies indicate that pyridazine derivatives, including this compound, demonstrate significant anticancer activity.

- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and cell cycle arrest at the G2/M phase, crucial for inhibiting tumor growth.

- Case Study : In a study involving triple-negative breast cancer (TNBC), derivatives similar to this compound showed GI50 values of approximately 3.18 µM against MCF-7 cells, indicating potent anticancer efficacy. Enhanced apoptosis markers were observed, such as increased caspase activity compared to control groups .

Antiviral Activity

The antiviral potential of compounds with similar structures has also been explored.

- Research Findings : Studies have shown effectiveness against various influenza strains, with significant reductions in viral loads in infected models. This suggests broader applications beyond oncology .

Antioxidant Properties

Compounds related to this structure have been investigated for their antioxidant properties.

- Study Insights : Research has demonstrated that certain derivatives can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .

Toxicity Profile

Understanding the safety profile of new compounds is crucial.

- In Vivo Studies : Related compounds have shown a favorable safety profile with no significant adverse effects at therapeutic doses.

- Cardiac Safety : The absence of significant hERG channel inhibition indicates a low risk for cardiac toxicity.

Q & A

Q. What are the key steps and optimal conditions for synthesizing 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide?

The synthesis typically involves:

- Thioether linkage formation : Reacting a pyridazine intermediate with a thiol-containing acetamide derivative under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or ethanol .

- Coupling reactions : Amide bond formation between phenethylamine and the thioacetamide moiety using carbodiimide-based coupling agents, with triethylamine as a catalyst to neutralize byproducts .

- Purification : Column chromatography or recrystallization in ethanol to achieve >95% purity, monitored via thin-layer chromatography (TLC) .

Q. Which analytical techniques are essential for confirming the structure and purity of the compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on the pyridazine and phenethyl groups .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% recommended for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .

Q. What initial biological screening assays are recommended for evaluating its potential pharmacological activity?

- Enzyme inhibition assays : Target kinases or proteases linked to diseases (e.g., cancer, inflammation) using fluorescence-based or colorimetric methods .

- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293, HepG2) to determine IC₅₀ values .

Q. How can researchers troubleshoot low yields during the thioether linkage formation?

- Optimize reaction time : Prolonged reflux (8–12 hours) improves conversion rates .

- Solvent selection : Use DMF for better solubility of aromatic intermediates .

- Catalyst addition : Introduce catalytic iodine or copper(I) iodide to accelerate sulfur nucleophilicity .

Q. What are the common solvents and catalysts used in its synthesis, and how do they influence reaction efficiency?

- Solvents : Ethanol (for polar intermediates) and dichloromethane (for non-polar steps) balance solubility and reaction kinetics .

- Catalysts : Triethylamine for acid scavenging in amide coupling; palladium catalysts for cross-coupling reactions .

Advanced Research Questions

Q. How can researchers optimize multi-step synthetic routes to improve overall yield and scalability?

- Parallel synthesis : Screen reaction conditions (temperature, solvent ratios) via high-throughput experimentation .

- Flow chemistry : Continuous flow reactors for exothermic steps (e.g., thiol addition) to enhance reproducibility .

- Intermediate characterization : Use LC-MS to identify and eliminate side products early .

Q. What strategies are effective in resolving discrepancies between spectroscopic data and chromatographic purity assessments?

- Cross-validation : Compare NMR integration ratios with HPLC peak areas to detect unresolved impurities .

- Advanced MS techniques : Employ tandem MS (MS/MS) to differentiate isobaric impurities .

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-methoxyphenyl group?

- Analog synthesis : Replace the 2-methoxyphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups .

- Biological profiling : Test analogs against the same enzyme targets to correlate substituent effects with potency .

- Computational docking : Molecular dynamics simulations to predict binding affinity changes .

Q. What advanced computational methods are suitable for predicting the compound's metabolic stability and toxicity?

- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate permeability, CYP450 inhibition, and hepatotoxicity .

- Metabolite identification : Combine in silico metabolite prediction (e.g., GLORYx) with in vitro microsomal assays .

Q. How should contradictory results from different biological assays (e.g., in vitro vs. ex vivo) be systematically analyzed?

- Dose-response validation : Repeat assays with tighter concentration gradients to rule out false positives .

- Protein binding studies : Evaluate serum protein interactions (e.g., via equilibrium dialysis) to explain reduced ex vivo efficacy .

- Pathway analysis : Transcriptomic profiling (RNA-seq) to identify off-target effects masking primary activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.